molecular formula C10H14N2O3 B1391703 3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester CAS No. 1229624-80-9

3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester

Cat. No. B1391703
M. Wt: 210.23 g/mol
InChI Key: GHBCJQJUHPJYEG-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester, also known as 3-OPP, is a synthetic compound that is widely used in scientific research. It has a variety of applications in biochemistry, physiology, and drug discovery. 3-OPP is an organic compound that is composed of an ester, a pyrazol, and an acid. The compound is used as a model compound for studying the structure and function of other compounds with similar chemical structures.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of various organic compounds and is a subject of structural analysis using techniques like X-ray crystallography. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Catalytic Applications

  • This chemical is used as a catalyst in certain reactions. For instance, Tayebi et al. (2011) described the use of a related sulfuric acid ester as a recyclable catalyst in the synthesis of bis(pyrazolones) (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Pharmaceutical Research

  • Singh et al. (2005) demonstrated a synthesis method for ω-heterocyclic amino acids from related carboxy lactams, which are valuable in pharmaceutical research (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Interaction Studies

Organic Synthesis

  • Research on derivatives of pyrazole, such as the compound , is significant in organic chemistry for synthesizing new molecular structures. Prokopenko et al. (2010) synthesized derivatives for further transformations in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Chemical Interactions and Properties

  • Shen et al. (2012) focused on pyrazole derivatives for understanding their molecular structure and thermodynamic properties, which is crucial for predicting chemical behavior (Shen, Huang, Diao, & Lei, 2012).

properties

IUPAC Name

methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCJQJUHPJYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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